N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker connected to a 4-fluorobenzamide moiety. This structure combines halogenated aromatic systems (chlorine and fluorine) with a thiazole heterocycle, which is common in bioactive molecules targeting receptors or enzymes. The compound’s molecular formula is C₁₈H₁₅ClFN₂OS, with a molecular weight of 361.84 g/mol. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as observed in analogous thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-1-13(2-6-14)18-22-16(11-24-18)9-10-21-17(23)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDLZJWSVZIKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a thiazole derivative.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 4-fluorobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., reflux conditions).
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Thiazole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the 4-chlorophenyl and 4-fluorobenzamide groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ in substituents on the thiazole ring , benzamide group , or linker region . Key examples include:
Key Observations :
- Substituent Position: The position of halogens (e.g., 4-chlorophenyl vs. 2-chlorophenyl in ) significantly alters electronic properties and steric interactions.
- Benzamide Modifications : Replacing 4-fluorobenzamide with 2-ethoxybenzamide () introduces steric bulk and alters hydrogen-bonding capacity, which may affect solubility and target affinity.
- Thiazole Core : Substituting the thiazole’s 4-chlorophenyl group with a simple phenyl () reduces halogen-mediated interactions, likely diminishing biological activity in certain contexts.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a fluorobenzamide moiety, and a chlorophenyl group. Its molecular formula is C15H15ClFN3S, with a molecular weight of 305.81 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring followed by the introduction of the benzamide group. The synthetic route often utilizes starting materials such as 4-chlorobenzaldehyde and thioamide derivatives.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiazole rings have been evaluated for their ability to inhibit various cancer cell lines. In particular, this compound has demonstrated promising activity against RET kinase, which is implicated in several types of cancers.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | RET Kinase Inhibitor | 5.0 | |
| Similar Thiazole Derivative | AChE Inhibitor | 2.7 |
Acetylcholinesterase Inhibition
The compound's structural features suggest potential acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown effective inhibition of AChE in vitro.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzyme targets like AChE or RET kinase. Molecular docking studies indicate that the compound can effectively bind to the active sites of these enzymes, thereby inhibiting their activity.
Case Studies
In a recent case study involving a series of thiazole derivatives, it was found that modifications to the benzene ring significantly influenced biological activity. The introduction of electron-withdrawing groups like fluorine and chlorine improved potency against cancer cell lines.
Study Findings:
- Study Design : Synthesis and evaluation of thiazole derivatives.
- Results : Enhanced anticancer activity correlated with specific substitutions on the thiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
